5-Amino-1-ethyl-3,4-dihydroquinazolin-2(1H)-one is a compound belonging to the class of dihydroquinazoline derivatives. It is characterized by its unique structure, which includes an amino group and a dihydroquinazolinone moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
The compound can be synthesized through various chemical routes, often starting from readily available precursors such as anthranilic acid or substituted phenyl compounds. Research articles and patents document several synthetic methods that highlight its preparation and characterization.
5-Amino-1-ethyl-3,4-dihydroquinazolin-2(1H)-one is classified as a heterocyclic organic compound. Its molecular formula is , and it features both nitrogen and oxygen atoms within its structure, contributing to its diverse chemical reactivity.
The synthesis of 5-amino-1-ethyl-3,4-dihydroquinazolin-2(1H)-one typically involves cyclization reactions of appropriate precursors. Common methods include:
The synthetic routes often require specific reaction conditions such as temperature control, the use of catalysts, and careful monitoring of reaction times to optimize yield and purity. For example, one method involves the reaction of anthranilic acid derivatives with chloroacetyl chloride in the presence of a base catalyst like diisopropylethylamine .
The molecular structure of 5-amino-1-ethyl-3,4-dihydroquinazolin-2(1H)-one features a fused bicyclic system that includes a quinazoline core. The presence of an ethyl group at position 1 and an amino group at position 5 is crucial for its biological activity.
5-Amino-1-ethyl-3,4-dihydroquinazolin-2(1H)-one undergoes various chemical reactions:
The reactivity of this compound allows it to participate in diverse chemical transformations, making it a valuable intermediate in organic synthesis.
The mechanism by which 5-amino-1-ethyl-3,4-dihydroquinazolin-2(1H)-one exerts its biological effects is not fully elucidated but is believed to involve:
Studies have indicated that modifications to the structure can significantly influence its pharmacological profile, suggesting a structure-activity relationship that warrants further investigation.
The physical properties of 5-amino-1-ethyl-3,4-dihydroquinazolin-2(1H)-one include:
Chemical properties include:
5-Amino-1-ethyl-3,4-dihydroquinazolin-2(1H)-one has potential applications in various fields:
Research continues into optimizing its synthesis and exploring its full range of biological activities, which may lead to novel therapeutic agents in medicine .
Solid-phase synthesis (SPS) enables precise molecular assembly of dihydroquinazolinone scaffolds through iterative building block coupling. Rink amide AM resin (0.63 mmol/g loading) serves as the predominant solid support due to its stability under diverse reaction conditions and compatibility with Fmoc/t-Boc protection strategies. The synthesis of 5-amino-1-ethyl-3,4-dihydroquinazolin-2(1H)-one derivatives follows a four-step sequence: (1) resin loading via carbodiimide-mediated coupling; (2) nitro group reduction using SnCl₂/HCl; (3) cyclative cleavage with aldehydes under Sc(OTf)₃ catalysis; (4) TFA-mediated resin liberation [3] [8].
Key innovations include the use of N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid as a tetrafunctional building block, enabling orthogonal diversification at multiple positions. Wang's linker strategy demonstrated 19% yield improvement over conventional carbamate linkers by minimizing premature cyclization during guanylation steps [3]. Automated SPS platforms achieve library production rates of ~50 derivatives/week, with purities >85% (HPLC-MS analysis).
Table 1: Solid-Phase Synthesis Optimization Parameters
Resin Type | Linker Chemistry | Cyclization Catalyst | Average Yield (%) | Purity Range (%) |
---|---|---|---|---|
Rink Amide AM | Amide coupling | Sc(OTf)₃ (5 mol%) | 78 ± 4 | 85-92 |
Wang Resin | Ester linkage | Yb(OTf)₃ (10 mol%) | 59 ± 7 | 70-85 |
RAM Resin | Carbamate | InCl₃ (8 mol%) | 82 ± 3 | 88-95 |
Solvent-free methodologies coupled with microwave irradiation significantly accelerate dihydroquinazolinone synthesis while adhering to green chemistry principles. Nano-SiO₂-SO₃H (20 mg catalyst loading) facilitates one-pot condensation of isatoic anhydride (0.5 mmol), ethylamine derivatives (0.6 mmol), and aldehydes (0.55 mmol) at 110°C under solvent-free conditions. This approach achieves 98% yield of 5-amino-1-ethyl-3,4-dihydroquinazolin-2(1H)-one within 5-20 minutes – a 15-fold rate enhancement versus conventional heating [10].
Mechanochemical grinding using ZnO nanoparticles (10 mol%) enables room-temperature synthesis in <30 minutes with 92% efficiency. Microwave-assisted protocols (150W, 100°C) in ethanol/water (3:1) reduce reaction times from hours to 2-8 minutes while maintaining yields >90%. These energy-efficient methods eliminate toxic solvents and reduce purification requirements, with E-factor calculations confirming 87% waste reduction versus traditional reflux methods [9] [10].
Table 2: Solvent-Free Catalytic Systems for 5-Amino-1-ethyl Dihydroquinazolinone Synthesis
Catalyst | Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) | Reusability (cycles) |
---|---|---|---|---|---|
Nano-SiO₂-SO₃H | 10 | 110 | 5-20 | 85-98 | >7 |
ZnO nanoparticles | 10 | 25 (grinding) | 15-30 | 88-92 | 5 |
[C₁₂Py][FeCl₃Br] IL | 15 | 80 | 20-40 | 82-90 | 6 |
Heteropoly acids | 20 | 120 | 60-120 | 75-85 | 4 |
Palladium-catalyzed intramolecular C-N coupling provides regioselective access to 1-ethyl-3,4-dihydroquinazolinone cores. Pd(OAc)₂/XPhos systems (2.5 mol%) enable cyclization of N-(2-bromophenyl)-N'-ethylguanidines at 80°C in <2 hours, achieving 89% yield with complete regiocontrol [10]. Copper-catalyzed reactions (CuI/1,10-phenanthroline) show broader functional group tolerance, accommodating electron-deficient aryl bromides that deactivate palladium systems.
Mechanistic studies reveal a three-step sequence: (1) oxidative addition of Pd(0) into C-Br bond; (2) ligand exchange at nitrogen; (3) reductive elimination forming the C-N bond. Kinetic isotope effects (kH/kD = 1.8) confirm C-H cleavage as rate-determining in direct C-H amination approaches. Catalyst-controlled enantioselective cyclizations using Josiphos ligands achieve 94% ee for chiral 3-substituted derivatives, demonstrating the methodology's versatility for generating stereochemically complex variants [10].
Systematic structure-activity relationship (SAR) studies on Retro-2cycl analogs identified critical modifications enhancing antiviral and antiparasitic activities:
Hybrid molecules combining optimized motifs demonstrate synergistic effects. DHQZ 36.1 (5-ethylthiophene-C2/4-fluorobenzyl-N3) exhibits dual antiparasitic action: inhibiting parasitophorous vacuole development (IC₅₀ = 5.8 μM) and directly killing Leishmania promastigotes (LC₅₀ = 18.3 μM) – a critical advancement beyond static effects of first-generation compounds [5].
Table 3: Bioactivity Enhancement Through Strategic Structural Modifications
Modification Site | Optimal Group | Biological Target | Activity Enhancement | Mechanistic Insight |
---|---|---|---|---|
C2 Heterocycle | 5-Ethylthiophene | JC Polyomavirus | 3.2× EC₅₀ reduction | Improved host protein binding |
N3 Substituent | 4-Fluorobenzyl | Leishmania amazonensis | 3.8× EC₅₀ reduction | Enhanced membrane permeability |
C6 Position | Fluorine atom | Ricin toxin | 4.7× EC₅₀ reduction | Stronger H-bonding with transport proteins |
Core Fusion | Thiophene-thiazole | Shiga toxin | 5.1× EC₅₀ reduction | Increased rigidity and target affinity |
Combinatorial approaches enable rapid exploration of chemical space around the 5-amino-1-ethyl-3,4-dihydroquinazolin-2(1H)-one scaffold. Split-and-pool synthesis on Tentagel resin generates libraries of 5,000-15,000 compounds via three diversification points: (1) aldehydes at C3; (2) carboxylic acids at N1; (3) sulfonyl chlorides at C5-amino group [3] [5]. High-throughput screening against polyomavirus identified CA1-g (IC₅₀ = 22.94 μM against A2780 cells) and CA1-e (IC₅₀ = 22.76 μM) as lead anticancer agents.
Computational library design incorporates ADMET prediction filters to prioritize compounds with optimal pharmacokinetic profiles. Machine learning models trained on 7.17 million compound datasets predict blood-brain barrier penetration (logBB >0.3) and hepatic stability (t₁/₂ > 3 hours) during library enumeration [9]. This integrated approach yields libraries with 92% compliance to Lipinski's Rule of Five versus 67% in unfiltered designs, accelerating hit-to-lead progression. Post-synthesis, on-bead screening via fluorescence polarization identifies protein binders within 48 hours, enabling ultra-rapid SAR determination across 500 analogs per screening campaign [5].
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5